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Compound of Interest

Compound Name: Demeton-S-methyl sulfone

Cat. No.: B133068

An In-depth Technical Guide to Demeton-S-methyl sulfone
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Demeton-S-methyl sulfone, a
significant metabolite of the organophosphate insecticide Demeton-S-methyl. This document
details its chemical identity, physicochemical properties, toxicological profile, and the
methodologies for its synthesis and analysis.

Chemical Identity and Nomenclature

Demeton-S-methyl sulfone is the fully oxidized metabolite of Demeton-S-methyl, where the
thioether group has been converted to a sulfone. This transformation is a key step in the
bioactivation and degradation pathway of the parent insecticide.

Preferred IUPAC Name: S-[2-(ethanesulfonyl)ethyl] O,O-dimethyl phosphorothioate[1]
o CAS Name: S-[2-(ethylsulfonyl)ethyl] O,O-dimethyl phosphorothioate[1]
o CAS Registry Number: 17040-19-6[1][2]

e Synonyms: Demeton-S-methylsulphon, Dioxydemeton-S-methyl, Isometasystox sulfone,
Metaisosystoxsulfon, Methylsystox sulfone[1]

e Chemical Formula: CeH15s05PS2[1][2]
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« InChl: InNChl=1S/C6H1505PS2/c1-4-14(8,9)6-5-13-12(7,10-2)11-3/h4-6H2,1-3H3
« Canonical SMILES: CCS(=0)(=0)CCSP(=0)(OC)OC[1]

Physicochemical and Toxicological Properties

The following tables summarize the key quantitative data for Demeton-S-methyl sulfone. It is
a highly toxic organophosphate compound, acting as a potent neurotoxin.[1]

Table 1: Physicochemical Properties

Property Value Source(s)

Molecular Weight 262.29 g/mol [3]

_ White to pale yellowish,
Physical State _ . . [3]
microcrystalline solid

Melting Point 52 °C [2]
N _ 115 °C @ 0.01 Torr; 120 °C @

Boiling Point [2][3]
0.03 mmHg

Density / Specific Gravity 1.315 g/cm3; 1.416 (20°C/4°C)  [2][3]

Vapor Pressure 0.5x 1073 mmHg @ 20°C [3]

Water Solubility Miscible [3]

) - Soluble in most organic

Organic Solvent Solubility [3]

solvents

Table 2: Toxicological Data
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Parameter Species Value Notes Source(s)

Acute Oral LDso Rat (fasted) 23 mg/kg [4]

Data from seven
Acute Oral LDso Rat (non-fasted) 37 - 44 mg/kg production [4]
batches.

Moderately toxic Quantitative data

Dermal Toxicity - ] ] [2]

by skin contact. not available.
Inhalation Poison by Quantitative data 2]
Toxicity inhalation. not available.

Acetylcholinester
- ase (AChE) Neurotoxin [1]
Inhibitor

Primary

Mechanism

Mechanism of Action: Acetylcholinesterase
Inhibition

Like other organophosphate compounds, the primary mechanism of toxicity for Demeton-S-
methyl sulfone is the irreversible inhibition of the enzyme acetylcholinesterase (AChE).[1]

AChE is critical for nervous system function, responsible for hydrolyzing the neurotransmitter
acetylcholine (ACh) in the synaptic cleft.

The phosphorus atom of the organophosphate is electrophilic and reacts with a serine hydroxyl
group in the active site of AChE. This forms a stable, phosphorylated enzyme that is no longer
capable of breaking down acetylcholine. The resulting accumulation of ACh in the synapse
leads to excessive stimulation of cholinergic receptors, causing a range of symptoms including
muscle tremors, paralysis, seizures, and ultimately, death by respiratory failure.
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Mechanism of Acetylcholinesterase (AChE) inhibition by organophosphates.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and analytical
determination of Demeton-S-methyl sulfone.

Synthesis Protocol: Oxidation of Demeton-S-methyl

Demeton-S-methyl sulfone is commercially produced by the controlled oxidation of its
precursor, Demeton-S-methyl, using strong oxidizing agents such as hydrogen peroxide or
peracids.[1] The following is a representative laboratory-scale protocol.

Materials:

e Demeton-S-methyl

» Glacial Acetic Acid (as solvent)

e Hydrogen Peroxide (30% aqueous solution)

e Sodium Bicarbonate (saturated aqueous solution)
e Brine (saturated NaCl aqueous solution)

o Ethyl Acetate
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e Anhydrous Magnesium Sulfate

e Round-bottom flask, magnetic stirrer, addition funnel, ice bath

Procedure:

Dissolution: Dissolve Demeton-S-methyl in a suitable volume of glacial acetic acid within a
round-bottom flask equipped with a magnetic stirrer. Cool the solution in an ice bath to 0-5
°C.

Oxidation: Add a stoichiometric excess (e.g., 2.2 equivalents) of 30% hydrogen peroxide
dropwise via an addition funnel. Maintain the temperature below 10 °C throughout the
addition.

Reaction: After the addition is complete, allow the mixture to stir at room temperature.
Monitor the reaction progress using an appropriate technique (e.g., Thin Layer
Chromatography or LC-MS) until the starting material and the intermediate sulfoxide are
consumed. Gentle heating may be required to drive the reaction to completion.

Quenching: Once the reaction is complete, cool the mixture in an ice bath and carefully
guench any excess peroxide by the slow addition of a reducing agent, such as a saturated
sodium bisulfite solution, until effervescence ceases.

Extraction: Transfer the reaction mixture to a separatory funnel. Dilute with water and extract
the product into ethyl acetate (3x volumes).

Washing: Combine the organic layers and wash sequentially with saturated sodium
bicarbonate solution (to neutralize the acetic acid), water, and finally brine.

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter,
and concentrate the solvent under reduced pressure using a rotary evaporator to yield the
crude Demeton-S-methyl sulfone.

Purification: If necessary, purify the crude product by column chromatography on silica gel.
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General workflow for the synthesis of Demeton-S-methyl sulfone.
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Analytical Protocol: LC-MS/MS Determination in
Agricultural Products

The simultaneous determination of Demeton-S-methyl and its metabolites, including the
sulfone, is commonly performed using Liquid Chromatography coupled with Tandem Mass
Spectrometry (LC-MS/MS). The following protocol is adapted from established methods for
residue analysis.

1. Sample Preparation and Extraction:

» Homogenization: Weigh 10.0 g of a homogenized agricultural sample (e.g., fruit, vegetable)
into a centrifuge tube.

» Antioxidant Addition: To prevent degradation, add antioxidants. For example, add 20 mL of a
0.2 w/v% thiourea solution and let stand for 30 minutes.

o Extraction: Add 100 mL of acetone and homogenize thoroughly. Filter the mixture with
suction.

» Re-extraction: Add another 50 mL of acetone to the residue on the filter paper, homogenize,
and filter again.

e Combine and Dilute: Combine the filtrates and add acetone to a final volume of 200 mL.
2. Cleanup (Solid Phase Extraction - SPE):

o Concentration: Take a 20 mL aliquot of the extract and concentrate to approximately 5 mL at
<40°C.

 Partitioning (for lipid-rich samples): For samples like grains or seeds, perform a
hexane/acetonitrile liquid-liquid partitioning step to remove lipids.

e SPE Column: Use a cleanup cartridge (e.g., tandem graphitized carbon/PSA) appropriate for
pesticide residue analysis.

o Elution: Elute the analytes from the SPE column with a suitable solvent mixture (e.g.,
acetonitrile/toluene).
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Final Preparation: Evaporate the eluate to dryness at <40°C and reconstitute the residue in a
known volume of the initial mobile phase for LC-MS/MS analysis.

. LC-MS/MS Instrumental Conditions:

Instrument: Liquid Chromatograph-Tandem Mass Spectrometer (LC-MS/MS)

Column: C18 reverse-phase column (e.g., 150 x 2.1 mm, 3.5 pum)

Mobile Phase A: 0.1% Formic Acid in Water

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

Flow Rate: 0.2 mL/min

Injection Volume: 3-20 uL

Gradient: A typical gradient would start at high agueous content (e.g., 90% A) and ramp to
high organic content (e.g., 90% B) over 30 minutes to elute analytes.

lonization Mode: Electrospray lonization, Positive (ESI+)

MS/MS Detection: Multiple Reaction Monitoring (MRM)

o Precursor lon (Q1) for Demeton-S-methyl sulfone:m/z 263.0

o Product lons (Q3) for Quantification/Confirmation:m/z 109, 169
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Workflow for the analysis of Demeton-S-methyl sulfone residues.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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